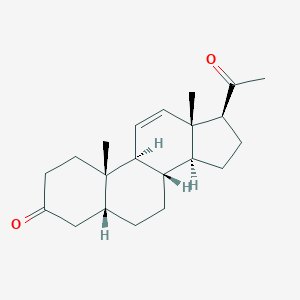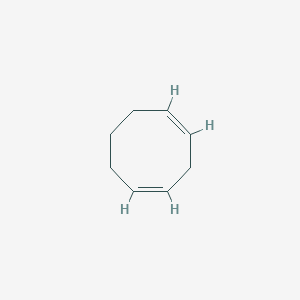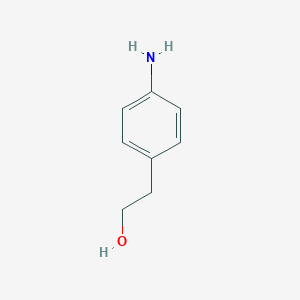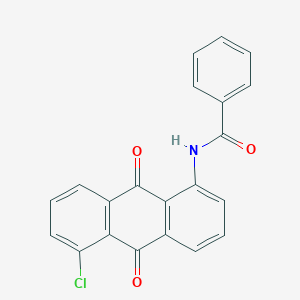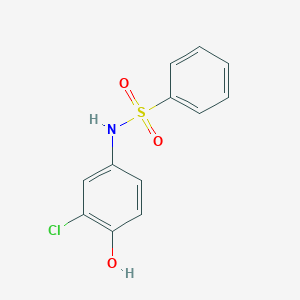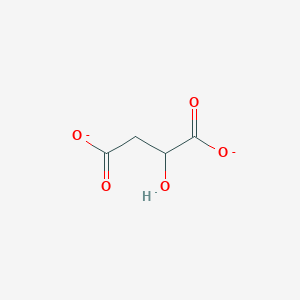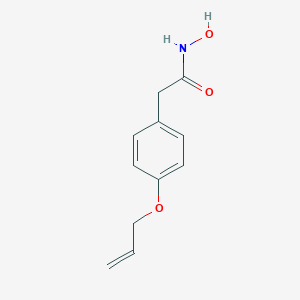
4-(2-Propenyloxy)benzeneacetohydroxamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Propenyloxy)benzeneacetohydroxamic acid, also known as PBAHA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBAHA is a hydroxamic acid derivative that has been synthesized using different methods, and it has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(2-Propenyloxy)benzeneacetohydroxamic acid is not fully understood, but it has been proposed that 4-(2-Propenyloxy)benzeneacetohydroxamic acid inhibits the activity of enzymes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are involved in various cellular processes, including cell proliferation, apoptosis, and inflammation. 4-(2-Propenyloxy)benzeneacetohydroxamic acid has also been found to induce the expression of genes involved in apoptosis and inhibit the expression of genes involved in cell proliferation and inflammation.
Efectos Bioquímicos Y Fisiológicos
4-(2-Propenyloxy)benzeneacetohydroxamic acid has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, inhibition of MMP activity, and inhibition of pro-inflammatory cytokine production. 4-(2-Propenyloxy)benzeneacetohydroxamic acid has also been found to exhibit antioxidant activity, which may contribute to its anticancer and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Propenyloxy)benzeneacetohydroxamic acid has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 4-(2-Propenyloxy)benzeneacetohydroxamic acid has some limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research of 4-(2-Propenyloxy)benzeneacetohydroxamic acid, including its potential applications in drug development, cancer therapy, and antimicrobial therapy. Further studies are needed to elucidate the mechanism of action of 4-(2-Propenyloxy)benzeneacetohydroxamic acid and its potential interactions with other drugs. Additionally, studies are needed to optimize the synthesis and purification methods of 4-(2-Propenyloxy)benzeneacetohydroxamic acid and to improve its solubility and bioavailability.
Métodos De Síntesis
4-(2-Propenyloxy)benzeneacetohydroxamic acid can be synthesized using different methods, including the reaction of 4-hydroxybenzeneacetic acid with propenyl bromide, followed by the reaction of the resulting compound with hydroxylamine hydrochloride. Another method involves the reaction of 4-hydroxybenzeneacetic acid with propargyl bromide, followed by the reaction of the resulting compound with hydroxylamine hydrochloride. Both methods yield 4-(2-Propenyloxy)benzeneacetohydroxamic acid, which can be purified using different techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-(2-Propenyloxy)benzeneacetohydroxamic acid has been used in various scientific research studies, including its potential applications as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. 4-(2-Propenyloxy)benzeneacetohydroxamic acid has been found to inhibit the growth of cancer cells, such as breast cancer cells, by inducing apoptosis and inhibiting cell proliferation. 4-(2-Propenyloxy)benzeneacetohydroxamic acid has also been found to exhibit antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, 4-(2-Propenyloxy)benzeneacetohydroxamic acid has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
14794-61-7 |
|---|---|
Nombre del producto |
4-(2-Propenyloxy)benzeneacetohydroxamic acid |
Fórmula molecular |
C11H13NO3 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide |
InChI |
InChI=1S/C11H13NO3/c1-2-7-15-10-5-3-9(4-6-10)8-11(13)12-14/h2-6,14H,1,7-8H2,(H,12,13) |
Clave InChI |
YVHMVAPVYRFIOA-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)CC(=O)NO |
SMILES canónico |
C=CCOC1=CC=C(C=C1)CC(=O)NO |
Otros números CAS |
14794-61-7 |
Sinónimos |
4-(2-Propenyloxy)benzeneacetohydroxamic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Acetyl-1H-benzo[cd]indol-2-one](/img/structure/B86741.png)
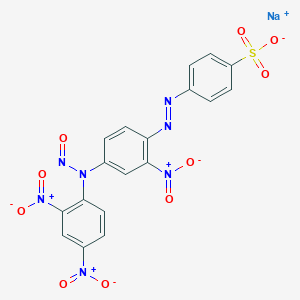
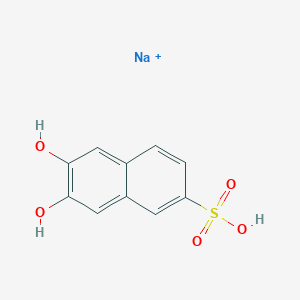
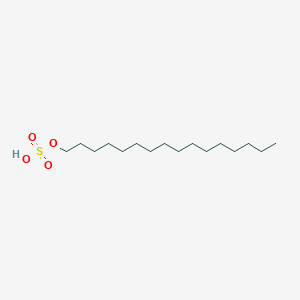
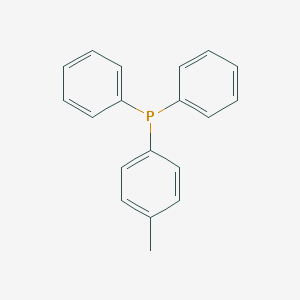
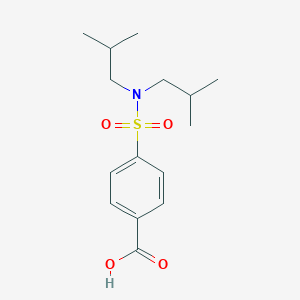
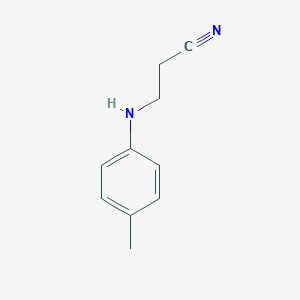
![1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B86751.png)
